2,5-Bis(benzyloxy)-6-bromo-3-methoxybenzaldehyde
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Overview
Description
2,5-Bis(benzyloxy)-6-bromo-3-methoxybenzaldehyde is an organic compound with the molecular formula C22H19BrO4. This compound is characterized by the presence of benzyloxy groups at the 2 and 5 positions, a bromine atom at the 6 position, and a methoxy group at the 3 position on a benzaldehyde core. It is a versatile intermediate used in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(benzyloxy)-6-bromo-3-methoxybenzaldehyde typically involves multiple steps:
Starting Material: The synthesis often begins with a substituted benzaldehyde.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Benzyloxylation: The benzyloxy groups are typically introduced through a Williamson ether synthesis, where the hydroxyl groups are reacted with benzyl halides in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(benzyloxy)-6-bromo-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NaN3 in dimethylformamide (DMF) or KSCN in acetone.
Major Products
Oxidation: 2,5-Bis(benzyloxy)-6-bromo-3-methoxybenzoic acid.
Reduction: 2,5-Bis(benzyloxy)-6-bromo-3-methoxybenzyl alcohol.
Substitution: 2,5-Bis(benzyloxy)-3-methoxybenzaldehyde derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
2,5-Bis(benzyloxy)-6-bromo-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Bis(benzyloxy)-6-bromo-3-methoxybenzaldehyde depends on its specific application
Aldehyde Group: Can form Schiff bases with amines, which are important in biochemical reactions.
Bromine Atom: Can participate in halogen bonding and electrophilic aromatic substitution reactions.
Methoxy Group: Can engage in hydrogen bonding and increase the compound’s lipophilicity, affecting its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(benzyloxy)benzaldehyde: Lacks the bromine and methoxy groups, making it less reactive in certain substitution reactions.
2,5-Bis(benzyloxy)-3-methoxybenzaldehyde:
2,5-Bis(benzyloxy)-6-bromo-4-methoxybenzaldehyde: Similar but with the methoxy group at a different position, altering its chemical properties.
Uniqueness
2,5-Bis(benzyloxy)-6-bromo-3-methoxybenzaldehyde is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and interaction profiles. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
60582-33-4 |
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Molecular Formula |
C22H19BrO4 |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
2-bromo-5-methoxy-3,6-bis(phenylmethoxy)benzaldehyde |
InChI |
InChI=1S/C22H19BrO4/c1-25-20-12-19(26-14-16-8-4-2-5-9-16)21(23)18(13-24)22(20)27-15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3 |
InChI Key |
WFMBMZQZHHJWRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1OCC2=CC=CC=C2)C=O)Br)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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